

Application Notes and Protocols: JNJ-54119936 ThermoFluor Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JNJ-54119936	
Cat. No.:	B10825128	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-54119936 is a potent inverse agonist of the Retinoic Acid-Related Orphan Receptor C (RORC), a key transcription factor involved in the differentiation of Th17 cells and the production of pro-inflammatory cytokines.[1] As a nuclear hormone receptor, RORC is a critical target in the development of therapeutics for autoimmune and inflammatory diseases.[1] The ThermoFluor® binding assay, also known as Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA), is a rapid and robust biophysical technique used to confirm and characterize the direct binding of small molecules to a target protein.[2][3] This method measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding.[4][5] Ligand binding typically stabilizes the protein, resulting in a positive thermal shift (ΔTm).[6]

These application notes provide a detailed protocol for conducting a ThermoFluor binding assay to characterize the interaction between **JNJ-54119936** and the RORC Ligand Binding Domain (LBD).

Principle of the Assay

The ThermoFluor assay relies on an environmentally sensitive fluorescent dye, such as SYPRO Orange, which has low fluorescence in aqueous solution but becomes highly fluorescent in a nonpolar environment.[2][3] As a protein is heated, it unfolds (denatures),

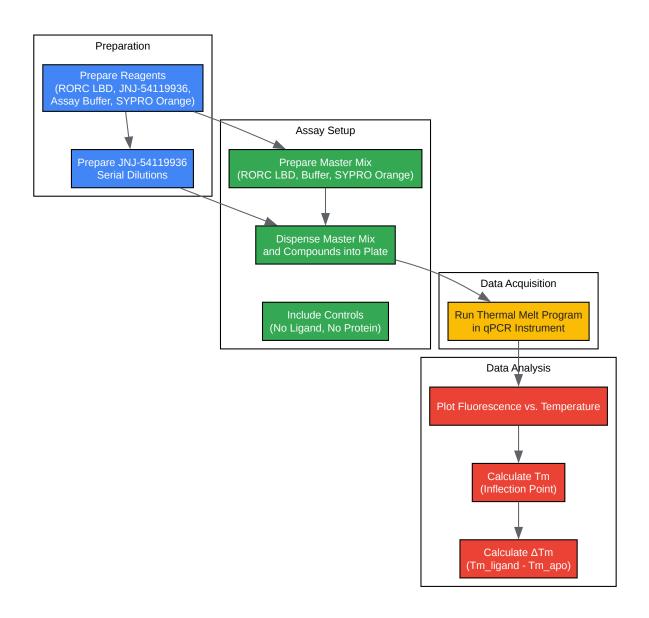


exposing its hydrophobic core. The SYPRO Orange dye binds to these exposed hydrophobic regions, causing a sharp increase in fluorescence.[4] This transition is monitored using a real-time polymerase chain reaction (qPCR) instrument. The temperature at the midpoint of this transition is the melting temperature (Tm) of the protein.[7] When a ligand like **JNJ-54119936** binds to and stabilizes the RORC LBD, a higher temperature is required to denature the protein, resulting in an increased Tm. This shift in melting temperature is a direct measure of the binding interaction.[8]

Experimental Workflow

The overall experimental workflow for the **JNJ-54119936** ThermoFluor binding assay is depicted below.





Click to download full resolution via product page

Caption: Experimental workflow for the JNJ-54119936 ThermoFluor binding assay.

Materials and Reagents



Reagent/Material	Recommended Specifications	
Protein	Purified RORC Ligand Binding Domain (LBD)	
Compound	JNJ-54119936	
Fluorescent Dye	SYPRO Orange Protein Gel Stain (5000x in DMSO)	
Assay Buffer	25 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT (or other optimized buffer)	
Plates	96-well or 384-well qPCR plates (optically clear)	
Seals	Optically clear adhesive plate seals	
Instrumentation	Real-time PCR (qPCR) instrument with thermal melt capability	

Experimental Protocol

- 1. Reagent Preparation
- RORC LBD Stock Solution: Prepare a stock solution of RORC LBD in the assay buffer. The final concentration in the assay should be optimized, but a good starting point is 5 μΜ.[8]
- JNJ-54119936 Stock Solution: Prepare a 10 mM stock solution of JNJ-54119936 in 100% DMSO. From this, create a series of dilutions in DMSO. For the final assay, a typical starting concentration range for JNJ-54119936 is up to 1 μM, with a final DMSO concentration not exceeding 1%.[1]
- SYPRO Orange Working Solution: Prepare a 200x working solution of SYPRO Orange by diluting the 5000x stock in the assay buffer. This should be prepared fresh and protected from light.
- 2. Assay Setup (per well of a 96-well plate)
- Master Mix Preparation: For each reaction, prepare a master mix containing the RORC LBD, assay buffer, and SYPRO Orange. For a final volume of 25 μL, this would consist of:



- \circ 2.5 µL of 50 µM RORC LBD (for a final concentration of 5 µM)
- 19.75 μL of Assay Buffer
- 1.25 μL of 200x SYPRO Orange (for a final concentration of 10x)
- Plate Loading:
 - \circ To the appropriate wells, add 0.25 μL of the **JNJ-54119936** dilutions (or DMSO for the 'no ligand' control).
 - Add 24.75 μL of the master mix to each well.
 - \circ Prepare a 'no protein' control by adding 0.25 μ L of DMSO to a well containing 24.75 μ L of a mix of assay buffer and SYPRO Orange.
- Sealing and Centrifugation:
 - Seal the plate securely with an optical adhesive film.
 - Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to collect the contents at the bottom of the wells.
- 3. Data Acquisition
- Instrument Setup: Place the plate in a qPCR instrument.
- Thermal Melt Program:
 - Set the instrument to monitor fluorescence (e.g., using a filter set appropriate for SYPRO Orange, with excitation around 470 nm and emission detection around 570 nm).
 - Program a temperature ramp from 25 °C to 95 °C, with a ramp rate of 0.5 °C to 1 °C per minute.
 - Set the instrument to collect fluorescence data at each temperature increment.

Data Presentation and Analysis



1. Raw Data Visualization

- Plot the raw fluorescence intensity as a function of temperature for each sample. A sigmoidal curve should be observed for wells containing the protein.
- 2. Calculation of Melting Temperature (Tm)
- The melting temperature (Tm) is the inflection point of the sigmoidal melting curve. This is most accurately determined by calculating the first derivative of the curve (-dF/dT) and identifying the temperature at which the derivative is at its minimum.[7]
- 3. Calculation of Thermal Shift (ΔTm)
- The thermal shift is the difference between the melting temperature of RORC LBD in the presence of **JNJ-54119936** and the melting temperature of the protein alone (apo protein).
 - ΔTm = Tm (with JNJ-54119936) Tm (apo RORC LBD)

4. Data Summary Table

Summarize the quantitative data in a structured table for easy comparison.

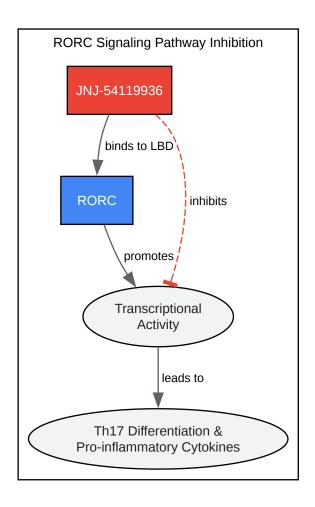
Condition	JNJ-54119936 Conc. (μΜ)	Tm (°C)	ΔTm (°C)
Apo RORC LBD	0	e.g., 45.2	0
JNJ-54119936	0.1	e.g., 48.5	+3.3
JNJ-54119936	0.5	e.g., 52.1	+6.9
JNJ-54119936	1.0	e.g., 54.8	+9.6
No Protein Control	N/A	No transition	N/A

Signaling Pathway Diagram

JNJ-54119936 acts as an inverse agonist on RORC, which is a key regulator of Th17 cell differentiation and function. The binding of **JNJ-54119936** to the RORC LBD inhibits its



transcriptional activity.



Click to download full resolution via product page

Caption: Inhibition of the RORC signaling pathway by JNJ-54119936.

Conclusion

The ThermoFluor binding assay is a powerful, high-throughput method for confirming the direct interaction between **JNJ-54119936** and its target, the RORC LBD. The observed thermal shift (Δ Tm) provides a reliable measure of ligand-induced protein stabilization, which is indicative of binding. This protocol offers a robust framework for researchers to characterize this and similar protein-ligand interactions, aiding in the drug discovery and development process. Buffer and protein concentration optimization may be required to achieve the best results for specific experimental setups.[3][9][10]



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. eubopen.org [eubopen.org]
- 2. Thermal unfolding methods in drug discovery PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermofluor-Based Analysis of Protein Integrity and Ligand Interactions Ribosome Biogenesis NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Thermofluor Stability Assay -Protein Stability [peakproteins.com]
- 5. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 6. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. its.caltech.edu [its.caltech.edu]
- 8. researchgate.net [researchgate.net]
- 9. Production of unstable proteins through the formation of stable core complexes PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of 48-condition buffer screen for protein stability assessment PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: JNJ-54119936
 ThermoFluor Binding Assay]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b10825128#jnj-54119936-thermofluor-binding-assay-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com